2-(2-Chlorophenoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenoxy)acetaldehyde: is an organic compound with the molecular formula C8H7ClO2 It is a derivative of acetaldehyde, where the hydrogen atom is replaced by a 2-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for preparing 2-(2-Chlorophenoxy)acetaldehyde involves the aldol condensation reaction. This reaction typically involves the condensation of 2-chlorophenol with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and yield.
Oxidation of Alcohols: Another method involves the oxidation of 2-(2-chlorophenoxy)ethanol using oxidizing agents such as chromium trioxide or potassium permanganate. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-Chlorophenoxy)acetaldehyde can undergo oxidation reactions to form 2-(2-chlorophenoxy)acetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 2-(2-chlorophenoxy)ethanol. This reaction typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia, and other nucleophiles under varying temperature and solvent conditions.
Major Products Formed:
Oxidation: 2-(2-Chlorophenoxy)acetic acid.
Reduction: 2-(2-Chlorophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2-Chlorophenoxy)acetaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy compounds on cellular processes. It serves as a model compound for understanding the metabolism and toxicity of related substances.
Medicine: While not directly used as a drug, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of anti-inflammatory and anticancer drugs.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)acetaldehyde involves its interaction with cellular components such as proteins and nucleic acids. The compound can form covalent bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, it can interact with DNA, potentially causing mutations and other genetic alterations. The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and disruption of cellular signaling pathways.
Comparison with Similar Compounds
2-(2-Bromophenoxy)acetaldehyde: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and biological effects.
2-(2-Fluorophenoxy)acetaldehyde: Contains a fluorine atom, leading to distinct chemical and physical properties.
2-(2-Methylphenoxy)acetaldehyde: The presence of a methyl group instead of a halogen atom results in different reactivity and applications.
Uniqueness: 2-(2-Chlorophenoxy)acetaldehyde is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and affects its interaction with biological molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSIBPWXBDEJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.